BenchChemオンラインストアへようこそ!

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This N-(4-bromobenzyl)-substituted pyrrolidine-3-carboxylic acid (CAS 1339074-26-8, C12H14BrNO2, MW 284.15) is a differentiated heterocyclic building block for medicinal chemistry. The 4-bromophenyl substituent enables halogen bonding, Suzuki-Miyaura cross-coupling, and hydrophobic contacts that simple pyrrolidine-3-carboxylic acid (PCA, MW 115.13) cannot provide. The bromine atom serves as a synthetic handle for rapid hit-to-lead library diversification. Ideal for CCR5 antagonist development and 5-lipoxygenase counter-screening. Reported purity: 95%.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 1339074-26-8
Cat. No. B1468762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
CAS1339074-26-8
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
InChIKeyRKFAGIUIORVAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1339074-26-8): Core Chemical Identity and Research Classification


1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1339074-26-8, MF: C12H14BrNO2, MW: 284.15 g/mol) is a pyrrolidine-3-carboxylic acid derivative featuring an N-(4-bromobenzyl) substituent . This compound belongs to a class of heterocyclic building blocks extensively utilized in medicinal chemistry for the construction of bioactive molecules targeting diverse biological pathways, including chemokine receptors, ion channels, and metabolic enzymes [1]. It is commercially available primarily as a research chemical for synthetic and screening applications, with reported purity specifications typically at 95% .

Why 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted Pyrrolidine-3-carboxylic Acid Analogs


Generic substitution of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid with unsubstituted pyrrolidine-3-carboxylic acid (PCA, C5H9NO2, MW 115.13) or other simple N-alkyl analogs fails because the 4-bromobenzyl substituent confers dramatically altered physicochemical properties that directly impact molecular recognition and synthetic utility. The addition of the 4-bromophenylmethyl group increases molecular weight from 115.13 g/mol to 284.15 g/mol and introduces a heavy halogen capable of participating in halogen bonding, π-stacking interactions, and hydrophobic contacts that are absent in the parent scaffold [1]. Furthermore, the bromine atom serves as a versatile synthetic handle for downstream diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of more complex molecular architectures that are inaccessible from unsubstituted PCA [2]. This functional and physicochemical differentiation renders the compound non-interchangeable with simpler pyrrolidine-3-carboxylic acids in both biological screening and synthetic pathway development.

Quantitative Differentiation of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid vs. Structural Analogs


Comparative Molecular Weight and Lipophilicity vs. 1-Benzylpyrrolidine-3-carboxylic Acid

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid exhibits a molecular weight of 284.15 g/mol and an estimated cLogP of approximately 2.4, compared to the non-brominated analog 1-benzylpyrrolidine-3-carboxylic acid (MW 205.25 g/mol, cLogP ~1.5) . The 4-bromo substituent adds 78.9 g/mol to the molecular weight and increases lipophilicity by approximately 0.9 log units, as estimated by ACD/Labs software . This enhanced lipophilicity is predicted to improve membrane permeability in cellular assays while the bromine atom provides a unique electron density pattern for halogen bonding interactions with target proteins.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Utility: Halogen Handle for Cross-Coupling vs. Non-Functionalized Analogs

The presence of the 4-bromophenyl moiety in 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid provides a reactive aryl bromide site amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids and Buchwald-Hartwig aminations [1]. In contrast, the des-bromo analog 1-benzylpyrrolidine-3-carboxylic acid (CAS 5731-18-0) lacks this synthetic versatility and can only undergo functionalization at the carboxylic acid or pyrrolidine nitrogen positions [2]. This orthogonal reactivity enables the brominated derivative to serve as a key intermediate in the modular synthesis of diverse compound libraries with varying biaryl and aryl-amine motifs.

Organic Synthesis Medicinal Chemistry Building Block

Biological Activity: CCR5 Antagonist Potential vs. Inactive Scaffolds

Preliminary pharmacological screening has identified 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid as a potential CCR5 antagonist, with implications for HIV-1 entry inhibition and treatment of CCR5-mediated inflammatory diseases [1]. In contrast, the unsubstituted pyrrolidine-3-carboxylic acid scaffold lacks any reported CCR5 antagonism and is considered biologically inert in this context [2]. While specific IC50 values for the target compound at CCR5 are not publicly available, the pyrrolidine-based CCR5 antagonist pharmacophore literature indicates that 1,3,4-trisubstituted pyrrolidines can achieve potencies ranging from 0.06 nM to 10,000 nM [3]. The compound's N-(4-bromobenzyl) and 3-carboxylic acid substituents align with the critical positive ionizable and hydrophobic features identified in validated CCR5 antagonist pharmacophore models [3].

Chemokine Receptor HIV Entry Immunology

5-Lipoxygenase Inhibition: Lack of Activity vs. Structurally Related Inhibitors

In a direct binding assay using rat basophilic leukemia-1 (RBL-1) cells, 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid exhibited no significant inhibition of 5-lipoxygenase (5-LO) at a concentration of 100 μM [1]. This negative result stands in contrast to certain structurally elaborated pyrrolidine-3-carboxylic acid derivatives that demonstrate 5-LO inhibitory activity, such as those incorporating additional hydrophobic substituents at the 4-position of the pyrrolidine ring [2]. The lack of activity at 100 μM indicates that this compound is not a suitable starting point for 5-LO inhibitor development, despite its pyrrolidine-3-carboxylic acid scaffold being present in some active 5-LO inhibitor series. This negative selectivity profile is valuable for target deconvolution and counter-screening applications.

Inflammation Enzymology Eicosanoid Pathway

Optimal Research Applications for 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid


Building Block for Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

This compound serves as a versatile building block for the construction of biaryl and aryl-amine containing compound libraries. The aryl bromide moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, while the carboxylic acid and pyrrolidine nitrogen provide additional points for diversification [1]. This orthogonal reactivity profile is particularly valuable for medicinal chemistry groups engaged in hit-to-lead optimization where rapid analog generation is required.

CCR5 Antagonist Probe Development for HIV and Inflammatory Disease Research

Based on preliminary pharmacological screening indicating CCR5 antagonism, this compound can serve as a starting scaffold for the development of small-molecule probes targeting CCR5-mediated pathways [1]. It is suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for the CCR5 receptor, which is implicated in HIV-1 entry and inflammatory conditions such as rheumatoid arthritis and asthma [2].

Negative Control for 5-Lipoxygenase Inhibition Studies

Given its demonstrated lack of 5-lipoxygenase inhibitory activity at 100 μM, this compound can be employed as a structurally-related negative control in assays evaluating the 5-LO pathway [1]. This application is critical for validating the specificity of newly identified 5-LO inhibitors and for counter-screening to rule out off-target effects mediated by the pyrrolidine-3-carboxylic acid scaffold.

Physicochemical Probe for Halogen Bonding and Lipophilicity Studies

The 4-bromophenyl substituent provides a well-defined probe for investigating halogen bonding interactions in protein-ligand complexes and for assessing the impact of increased lipophilicity on membrane permeability and metabolic stability [1]. Comparative studies with the non-brominated 1-benzyl analog can isolate the specific contributions of the bromine atom to binding affinity and pharmacokinetic properties.

Quote Request

Request a Quote for 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.